molecular formula C11H12N2O2S2 B5410211 Ethyl 2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate

Ethyl 2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate

Cat. No.: B5410211
M. Wt: 268.4 g/mol
InChI Key: IWNAFGQRMCYIMP-UHFFFAOYSA-N
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Description

Ethyl 2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate is a heterocyclic compound that features a thienopyrimidine core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Future Directions

The future directions for “ethyl [(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetate” and similar compounds could involve further exploration of their diverse biological potential . This includes their potential as antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory agents . Additionally, the development of new effective methods for their synthesis could be a valuable area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophene derivatives with cyanoacetic acid derivatives under basic conditions, followed by cyclization to form the thienopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thienopyrimidine core.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate involves its interaction with various molecular targets. The thienopyrimidine core can interact with enzymes and receptors, modulating their activity. The sulfur atom can form covalent bonds with biological targets, leading to inhibition or activation of specific pathways. These interactions can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethyl-2-mercaptothieno[2,3-d]pyrimidin-4-one
  • N-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-D-methionine
  • Spirocyclic thieno[2,3-d]pyrimidin-4-one derivatives

Uniqueness

Ethyl 2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate is unique due to the presence of the ethyl ester group, which can influence its solubility and reactivity. Additionally, the specific substitution pattern on the thienopyrimidine core can result in distinct biological activities compared to other similar compounds .

Properties

IUPAC Name

ethyl 2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c1-3-15-9(14)5-16-10-8-4-7(2)17-11(8)13-6-12-10/h4,6H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNAFGQRMCYIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=NC2=C1C=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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